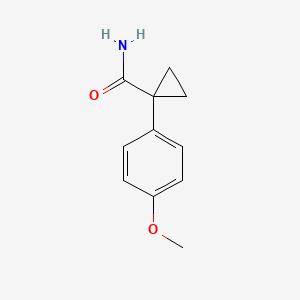
1-(4-Methoxyphenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)cyclopropane-1-carboxamide is an organic compound with the molecular formula C11H13NO2 It is characterized by a cyclopropane ring attached to a carboxamide group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)cyclopropane-1-carboxamide typically involves the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with appropriate amines. One common method involves the reaction of 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid with an amine under dehydrating conditions to form the desired carboxamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The process would likely include steps for purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(4-Methoxyphenyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to exhibit antiproliferative activity by inhibiting certain enzymes or signaling pathways involved in cell growth and division . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
1-(4-Methoxyphenyl)cyclopropane-1-carboxylate esters: Ester derivatives with varying alkyl groups.
1-(4-Methoxyphenyl)cyclopropane-1-carboxylamide derivatives: Compounds with different substituents on the amide nitrogen.
Uniqueness
1-(4-Methoxyphenyl)cyclopropane-1-carboxamide is unique due to its specific combination of a cyclopropane ring, a methoxyphenyl group, and a carboxamide group
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H13NO2/c1-14-9-4-2-8(3-5-9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H2,12,13) |
InChI Key |
NYOXZRQYVYNHLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11108642.png)
![N'-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11108655.png)
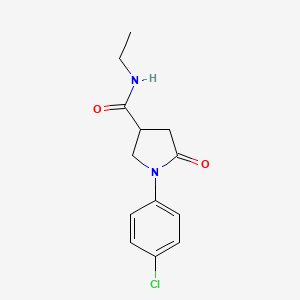
![3-(2-chlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11108666.png)
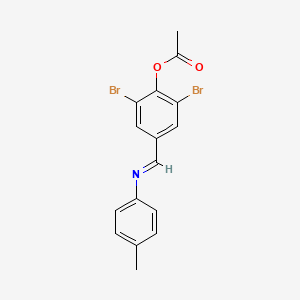
![2-phenyl-4-(pyrrolidin-1-yl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]](/img/structure/B11108669.png)
![2,4-dichloro-N-{2-[(2Z)-2-(1-methylpropylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11108673.png)

![N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11108681.png)
![1-(2,4-Dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol](/img/structure/B11108695.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide](/img/structure/B11108704.png)
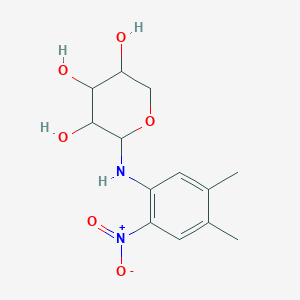
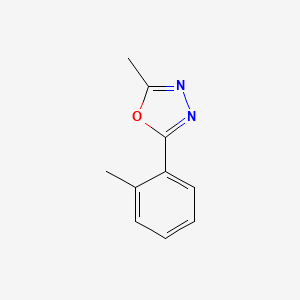
![6-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11108726.png)
